molecular formula C11H14BrN3O5 B555714 H-Asn-p-nitrobenzyl ester HBr CAS No. 3561-57-7

H-Asn-p-nitrobenzyl ester HBr

Cat. No. B555714
CAS RN: 3561-57-7
M. Wt: 348.15 g/mol
InChI Key: GHBAUQLEMIMDES-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asn-p-nitrobenzyl ester HBr is a chemical compound used for research purposes . It is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of H-Asn-p-nitrobenzyl ester HBr is typically performed in a laboratory setting. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing .


Molecular Structure Analysis

The molecular formula of H-Asn-p-nitrobenzyl ester HBr is C11H14BrN3O5. Its molecular weight is 348.15 g/mol.

Safety And Hazards

H-Asn-p-nitrobenzyl ester HBr is intended for research use only and is not for medicinal or household use . More detailed safety data can be found in its Safety Data Sheet .

properties

IUPAC Name

(4-nitrophenyl)methyl 2,4-diamino-4-oxobutanoate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAUQLEMIMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637983
Record name (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide

CAS RN

3561-57-7
Record name NSC118522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Nitrophenyl)methyl asparaginate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.